Phosphorus trifluoride

描述

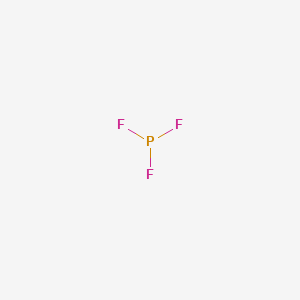

Phosphorus trifluoride is a chemical compound with the formula PF₃. It is a colorless and odorless gas that is highly toxic and reacts slowly with water. The compound is primarily used as a ligand in metal complexes, where it exhibits properties similar to carbon monoxide .

准备方法

Phosphorus trifluoride is typically prepared from phosphorus trichloride through a halogen exchange reaction using various fluorides such as hydrogen fluoride, calcium fluoride, arsenic trifluoride, antimony trifluoride, or zinc fluoride . The general reaction is as follows: [ 2 \text{PCl}_3 + 3 \text{ZnF}_2 \rightarrow 2 \text{PF}_3 + 3 \text{ZnCl}_2 ]

In industrial settings, this compound can also be produced by the reaction of white phosphorus with fluorine gas at high temperatures and pressures : [ 4 \text{P} + 6 \text{F}_2 \rightarrow 4 \text{PF}_3 ]

化学反应分析

Hydrolysis Reactions

PF₃ undergoes slow hydrolysis with water, particularly under alkaline conditions, forming phosphorous acid (H₃PO₃) and hydrogen fluoride (HF):

This reaction is less vigorous compared to phosphorus trichloride (PCl₃) due to weaker P–F bond polarity .

| Condition | Reactivity |

|---|---|

| Neutral pH (25°C) | Slow hydrolysis over days |

| High pH (alkaline) | Accelerated reaction |

Oxidation Reactions

PF₃ reacts with strong oxidizing agents, yielding phosphoryl fluoride (POF₃) and other byproducts:

With Nitrosyl Chloride (NOCl)

At 25°C, PF₃ reacts with NOCl to form POF₃ and nitrogen trichloride (NCl₃):

Elevated temperatures (65–98°C) increase conversion rates but lead to mixed chlorofluorides :

| Temperature (°C) | Conversion to POF₃ (%) |

|---|---|

| 25 | 47–60 |

| 65 | 55–66 |

| 98 | 80 |

With Dioxygen Difluoride (O₂F₂)

PF₃ ignites explosively upon contact with O₂F₂, forming POF₃ and oxygen gas :

Coordination Chemistry (Ligand Behavior)

PF₃ acts as a strong π-acceptor ligand, forming stable complexes with transition metals in low oxidation states. Notable examples include:

PF₃’s ligand strength exceeds CO in some cases, enabling unique complexes like Pt(PF₃)₄, which lacks a CO counterpart .

Reactions with Lewis Bases

PF₃ forms adducts with Lewis bases such as ammonia (NH₃):

These adducts are less stable than those of PCl₃ due to weaker Lewis acidity .

Aminolysis with Dimethylamine

PF₃ reacts with dimethylamine ((CH₃)₂NH) to produce dimethylaminophosphoryldifluoride and ammonium bifluoride (NH₄HF₂) :

The reaction mechanism involves intermediate fluoride ion rearrangement .

Reactions with Metals

At high temperatures, PF₃ reacts with metals to form phosphides and fluorides:

This reactivity is exploited in metallurgical processes .

Toxicological Interaction with Hemoglobin

PF₃ binds to iron in hemoglobin, inhibiting oxygen transport. This mechanism mirrors carbon monoxide toxicity, leading to hypoxia .

Halogen Exchange Reactions

PF₃ is synthesized via halogen exchange from phosphorus trichloride (PCl₃) using fluorinating agents like CaF₂ or HF :

科学研究应用

Chemical Synthesis

PF3 is primarily used as a reagent in the synthesis of organophosphorus compounds. Its role as a phosphorus source is critical in the preparation of phosphine oxides, phosphonates, and other derivatives.

Key Reactions Involving PF3:

- Synthesis of Phosphine Oxides: PF3 reacts with various electrophiles to form phosphine oxides, which are valuable intermediates in organic synthesis.

- Formation of Phosphoryl Fluoride: PF3 can be oxidized with nitrosyl chloride to yield phosphoryl fluoride at room temperature. This reaction becomes complex at elevated temperatures, showcasing PF3's reactivity under different conditions .

Material Science

In material science, PF3 is utilized in the production of thin films and as a co-gas in chemical vapor deposition (CVD) processes.

CVD Applications:

- Co-Gas for Carbon Implants: PF3 is introduced as a co-gas alongside carbon monoxide or carbon dioxide during CVD processes. This combination results in stable cathode power performance and improved deposition rates .

Spectroscopic Studies

PF3 has been extensively studied using spectroscopic techniques to understand its molecular properties and behavior.

Infrared Spectroscopy:

- The infrared spectrum of PF3 has been analyzed to provide insights into its rotational-vibrational levels. Variational calculations have simulated the spectrum, revealing detailed information about energy transitions and clustering effects at high rotational states .

Case Study 1: Synthesis of Phosphine Oxides

In a controlled laboratory setting, researchers utilized PF3 to synthesize various phosphine oxides through reactions with electrophiles such as alkyl halides. The resulting compounds were characterized using NMR and IR spectroscopy, confirming their structures and functional groups.

Case Study 2: CVD Process Optimization

A study on the use of PF3 as a co-gas in CVD processes demonstrated significant improvements in film quality and deposition rates when combined with carbon-based gases. The research highlighted the importance of optimizing gas ratios to achieve desired material properties.

作用机制

The primary mechanism by which phosphorus trifluoride exerts its effects is through its role as a ligand. It binds to metal atoms via its lone pair of electrons, forming stable complexes. This binding can influence the reactivity and properties of the metal center, making it useful in various catalytic processes .

相似化合物的比较

Phosphorus trifluoride is similar to other phosphorus halides such as phosphorus trichloride, phosphorus tribromide, and phosphorus triiodide. it is unique in its ability to form stable complexes with transition metals in low oxidation states, a property it shares with carbon monoxide . This makes it particularly valuable in applications where other phosphorus halides might not be as effective.

Similar compounds include:

- Phosphorus trichloride (PCl₃)

- Phosphorus tribromide (PBr₃)

- Phosphorus triiodide (PI₃)

- Phosphorus pentafluoride (PF₅)

- Carbon monoxide (CO)

This compound’s unique combination of properties, including its strong π-acceptor ability and its stability in forming metal complexes, sets it apart from these similar compounds .

生物活性

Phosphorus trifluoride (PF₃) is a colorless, odorless gas known for its significant biological activity, primarily due to its high toxicity and ability to interact with biological molecules. This article explores the biological mechanisms, toxicity, and potential applications of PF₃, supported by data tables and relevant research findings.

This compound has a molecular weight of approximately 87.97 g/mol and features a bond angle of about 96.3° between its fluorine atoms and the phosphorus atom. The compound is particularly notable for its ability to bind strongly with iron in hemoglobin, inhibiting oxygen transport in the blood. This mechanism is analogous to that of carbon monoxide (CO), making PF₃ highly toxic upon inhalation or exposure .

Toxicological Profile

The toxicity of PF₃ can be compared to that of other hazardous compounds such as phosgene. The following table summarizes the toxicity levels and properties of various phosphorus compounds:

| Compound | Chemical Formula | Toxicity Level | Ligand Properties |

|---|---|---|---|

| Phosphorus Trichloride | PCl₃ | Moderate | Weak π-acceptor |

| Phosphorus Pentafluoride | PF₅ | High | Strong π-acceptor |

| Phosphorus Oxyfluoride | POF₃ | Moderate | Moderate π-acceptor |

| This compound | PF₃ | Very High | Strong π-acceptor |

PF₃'s strong binding affinity for hemoglobin can lead to severe physiological effects, including hypoxia, which may result in symptoms such as dizziness, headaches, and respiratory distress .

Hemoglobin Interaction Studies

Research has demonstrated that PF₃ forms stable complexes with hemoglobin, similar to CO. A study published in Nature established that PF₃ can create covalent complexes with ferrohemoglobin, reinforcing its potential as a toxic agent . The formation of these complexes results in impaired oxygen transport, which can be fatal in cases of significant exposure.

Exposure Incidents

A notable incident involved exposure to phosphorus compounds during a railroad accident in Somerville, Massachusetts. Although primarily focused on phosphorus trichloride, the findings highlighted acute respiratory effects that could also be relevant for PF₃ exposure due to their similar toxicological profiles . Symptoms included eye irritation, nausea, and dyspnea, emphasizing the need for stringent safety measures when handling this compound.

Applications in Chemistry

Despite its toxicity, PF₃ serves important roles in synthetic chemistry as a ligand for transition metals. It is known to form various metal complexes that are often more stable than their carbon monoxide counterparts. For instance:

- Nickel Complex : Ni(PF₃)₄ is a stable complex analogous to Ni(CO)₄ but with distinct reactivity patterns .

- Platinum Complex : Pt(PF₃)₄ exhibits unique properties due to the strong π-acceptor nature of PF₃ .

These complexes are synthesized through halogen exchange reactions involving phosphorus trichloride and fluorides under controlled conditions.

属性

IUPAC Name |

trifluorophosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F3P/c1-4(2)3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFBZNUBXWCCHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

FP(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3P | |

| Record name | phosphorus trifluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Phosphorus_trifluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064826 | |

| Record name | Phosphorus trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.9689715 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless gas; [Merck Index] | |

| Record name | Phosphorus trifluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8664 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7783-55-3 | |

| Record name | Phosphorus trifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorus trifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorous trifluoride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorus trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorous trifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHORUS TRIFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/496073DYBF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。